molecular formula C23H24N6O5 B604517 7-(2-Hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione CAS No. 331839-89-5

7-(2-Hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione

Cat. No.: B604517
CAS No.: 331839-89-5
M. Wt: 464.5g/mol
InChI Key: DWOBXNQSWUSUNN-VULFUBBASA-N
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Description

7-(2-Hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione is a useful research compound. Its molecular formula is C23H24N6O5 and its molecular weight is 464.5g/mol. The purity is usually 95%.
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Biological Activity

The compound 7-(2-Hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione is a derivative of purine that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

This compound belongs to the class of purines and is characterized by the following chemical structure:

  • Molecular Formula : C19H25N5O5
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity : Some derivatives of purines have shown promise in cancer therapy through mechanisms such as apoptosis induction in cancer cells.

Antioxidant Properties

A study evaluated the antioxidant capacity of various purine derivatives, including our compound. It was found to significantly reduce reactive oxygen species (ROS) levels in vitro, suggesting a strong potential for use in oxidative stress-related conditions.

Anti-inflammatory Activity

Research involving animal models demonstrated that this compound reduced inflammation markers in induced arthritis models. The administration resulted in decreased levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory effect.

Antitumor Effects

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Studies

  • Cardioprotective Effects : A study investigated the cardioprotective effects of similar purine derivatives in isoproterenol-induced myocardial infarction in rats. The results indicated a significant reduction in cardiac injury markers and improved cardiac function, suggesting that derivatives like our compound may offer protective benefits against heart damage.
  • Neuroprotective Potential : Another study explored the neuroprotective effects of related compounds in models of neurodegeneration. The findings showed a decrease in neuronal apoptosis and improved cognitive function, supporting the potential use of these compounds in treating neurodegenerative diseases.

Data Tables

Biological ActivityMechanismReference
AntioxidantReduces ROS levels
Anti-inflammatoryInhibits TNF-alpha and IL-6
AntitumorInduces apoptosis via caspase activation

Properties

CAS No.

331839-89-5

Molecular Formula

C23H24N6O5

Molecular Weight

464.5g/mol

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C23H24N6O5/c1-14(17-10-6-7-11-18(17)31)26-27-22-24-20-19(21(32)25-23(33)28(20)2)29(22)12-15(30)13-34-16-8-4-3-5-9-16/h3-11,15,30-31H,12-13H2,1-2H3,(H,24,27)(H,25,32,33)/b26-14+

InChI Key

DWOBXNQSWUSUNN-VULFUBBASA-N

SMILES

CC(=NNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C)C4=CC=CC=C4O

Origin of Product

United States

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